REACTION_CXSMILES
|
C(O)(=O)C.S(=O)(=O)(O)O.[CH3:10][O:11][CH2:12][C:13]([NH:15][C:16]1[C:21]([C:22](=[O:25])[NH:23][CH3:24])=[C:20]([O:26][CH3:27])[C:19]([NH:28][C:29](=O)[CH2:30][O:31][CH3:32])=[C:18]([C:34](=[O:37])[NH:35][CH3:36])[C:17]=1[O:38][CH3:39])=O.[K+].[Br-]>C(OCC)(=O)C.CO>[CH3:32][O:31][CH2:30][C:29]1[N:35]([CH3:36])[C:34](=[O:37])[C:18]2[C:19]([N:28]=1)=[C:20]([O:26][CH3:27])[C:21]1[C:22](=[O:25])[N:23]([CH3:24])[C:13]([CH2:12][O:11][CH3:10])=[N:15][C:16]=1[C:17]=2[O:38][CH3:39] |f:3.4,5.6|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
11
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)NC1=C(C(=C(C(=C1C(NC)=O)OC)NC(COC)=O)C(NC)=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
ethyl acetate methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvents down to ca 5 mL
|
Type
|
ADDITION
|
Details
|
the oily residue was poured over 100 mL of ice water
|
Type
|
EXTRACTION
|
Details
|
the resulting solution extracted with 3×100 mL portions of chloroform
|
Type
|
CUSTOM
|
Details
|
The combined extracts were evaporated to a small volume
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
The product fraction was collected
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Type
|
DISSOLUTION
|
Details
|
by redissolving the product in a minimum amount of chloroform
|
Type
|
ADDITION
|
Details
|
followed by addition of hexane
|
Type
|
CUSTOM
|
Details
|
1.10 g (67%) yield
|
Name
|
|
Type
|
|
Smiles
|
COCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2OC)COC)C)=O)OC)N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |